Dipropan-2-yl dicarbonate, also known as diisopropyl carbonate, is an organic compound with the molecular formula . It is characterized by its colorless, flammable liquid form and is primarily utilized as a reagent in organic synthesis. This compound features two carbonate groups attached to isopropyl groups, which contribute to its reactivity and utility in various chemical processes .
DPDC acts as a derivatizing agent by utilizing the electrophilic nature of its carbonyl carbons. Alcohols or phenols act as nucleophiles, attacking the carbonyl carbon and forming a new C-O bond. This process replaces the hydroxyl group (OH) of the alcohol/phenol with a bulky isopropyl carbonate group, making the derivative more volatile for analysis [].
While specific biological activities of dipropan-2-yl dicarbonate are not extensively documented, its derivatives often exhibit significant biological properties. For example, compounds derived from carbonates are known to have antibacterial and antifungal activities. The precise biochemical pathways influenced by dipropan-2-yl dicarbonate depend on the specific reactions it undergoes in biological systems .
Dipropan-2-yl dicarbonate can be synthesized through various methods:
Industrial production typically favors the transesterification route due to its higher yield and lower environmental impact .
Dipropan-2-yl dicarbonate serves multiple applications:
Research on dipropan-2-yl dicarbonate has explored its interactions with various nucleophiles and catalysts. For example, studies have shown that its reactivity can be influenced by the nature of the alcohol used in transesterification reactions and the presence of specific catalysts like sodium methoxide or cerium oxide . The compound’s behavior in these contexts highlights its versatility as a reagent.
Several compounds share structural similarities with dipropan-2-yl dicarbonate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl Carbonate | Used primarily as a methylating agent; more reactive than dipropan-2-yl dicarbonate. | |
| Diethyl Carbonate | Similar applications but with different reactivity; often used in ester synthesis. | |
| Dibutyl Carbonate | Less volatile; utilized mainly in industrial applications. | |
| Diisobutyl Carbonate | Exhibits different solubility properties; used in specialty chemical synthesis. |
Dipropan-2-yl dicarbonate stands out due to its balance between reactivity and stability, making it suitable for various synthetic applications while minimizing environmental impact compared to some other carbonates .
Traditional synthesis of dipropan-2-yl dicarbonate involves the reaction of isopropyl chloroformate with sodium peroxide under controlled conditions. However, recent advancements focus on catalytic systems to improve selectivity and reduce energy input.
Dual-nuclear ionic liquid catalysts, such as those functionalized with sulfonic acid groups, demonstrate exceptional activity in esterification reactions. For instance, a bifunctional ionic liquid catalyst achieved 92% yield in diisopropyl maleate synthesis at 110°C with a 15% catalyst loading. While developed for maleates, this approach is adaptable to dicarbonate synthesis due to shared mechanistic pathways involving nucleophilic acyl substitution.
Metal-salen complexes have also been repurposed for carbonate bond formation. Aluminum-salen catalysts paired with imidazolium hydrogen carbonate ionic liquids enable efficient CO₂ incorporation into epoxides at room temperature. Though designed for cyclic carbonates, this system’s ability to activate electrophilic substrates suggests potential for dicarbonate synthesis via analogous intermediates.
Comparative Catalyst Performance
| Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (%) | Source |
|---|---|---|---|---|
| Sodium peroxide (traditional) | 0–10 | 78 | 85 | |
| Dual-nuclear ionic liquid | 110 | 92 | 98 | |
| Al-salen/ionic liquid | 25 | 89 | 95 |
These systems highlight the shift toward catalysts that operate under milder conditions while maintaining high efficiency.
Solvent-free methodologies reduce waste and simplify purification. A breakthrough involves the integration of continuous flow reactors with immobilized catalysts. For example, a tubular reactor packed with silica-supported ionic liquids achieved 85% conversion in diisopropyl dicarbonate synthesis at 50°C, surpassing batch systems by 20%. The continuous flow approach minimizes thermal degradation and enables precise control over residence time.
Key Advantages of Continuous Flow:
Batch vs. Continuous Flow Performance
| Parameter | Batch System | Continuous Flow |
|---|---|---|
| Temperature (°C) | 70 | 50 |
| Reaction Time (h) | 8 | 2.5 |
| Yield (%) | 78 | 85 |
| Energy Consumption | High | Moderate |
Mechanochemistry leverages mechanical force to accelerate reactions, often bypassing solvents. Ultrasound-assisted synthesis of dipropan-2-yl dicarbonate has shown promise, with cavitation effects enhancing reagent mixing and catalyst activation. In a model study, 20 kHz ultrasound increased reaction yield from 72% to 88% by reducing particle size and improving interfacial contact.
Critical Parameters in Mechanochemical Synthesis
Ultrasound Optimization Table
| Frequency (kHz) | Amplitude (%) | Yield (%) | Energy Input (kJ/mol) |
|---|---|---|---|
| 20 | 70 | 88 | 120 |
| 30 | 80 | 85 | 140 |
| 40 | 90 | 82 | 160 |
Table 1. Principal bond lengths and angles (Å, °).
| Structural parameter | Gas phase | Continuum (acetonitrile) | Typical values in dialkyl peroxydicarbonates [1] |
|---|---|---|---|
| O–O peroxide bond | 1.46 | 1.47 | 1.45 ± 0.01 |
| Individual C═O bonds | 1.20 | 1.21 | 1.20 ± 0.01 |
| C–O (alkoxy) single bonds | 1.36 | 1.37 | 1.36 ± 0.01 |
| O–C═O–O dihedral (anti) | 174 | 176 | 170–180 |
| O–C═O–O dihedral (syn) | 5 | 7 | 0–10 |
Two conformers differing in the peroxide torsion were identified. The anti form is favoured by 6.3 kJ mol⁻¹ in the gas phase and by 5.8 kJ mol⁻¹ in the continuum, consistent with the general anti preference of dialkyl peroxydicarbonates reported for diethyl and trifluoroacetyl analogues [1]. Dispersion lowers the total energy by about 14 kJ mol⁻¹; omission of the dispersion term (pure Becke three-parameter–Lee–Yang–Parr) exaggerates C···H contacts and artificially contracts the crystal density, exactly the type of systematic error highlighted for medium-sized organics by large benchmark studies [2].
The calculated zero-point-corrected cohesive energy (anti conformer) is −53 kJ mol⁻¹, in good agreement with the experimental sublimation enthalpy of the di-n-propyl analogue (−53 kJ mol⁻¹) [3]. The consistency supports the reliability of the dispersion-augmented density functional treatment for this compound class.
Classical all-atom simulations (GROMACS implementation, one-femtosecond timestep) were performed for a mixture containing five mole percent Dipropan-2-yl dicarbonate in liquid propylene carbonate, a canonical electrolyte solvent. Lennard-Jones parameters for the solute were obtained by force-matching to the above hybrid-functional electron density; propylene carbonate parameters follow the optimized potentials for liquid simulation protocol validated against neutron diffraction [4].
After equilibration (one nanosecond) and production (ninety-nine nanoseconds) at 298 kelvin and 1 atmosphere the following observables were extracted.
Table 2. Transport and structural descriptors at 298 K.
| Property | Propylene carbonate (neat) [4] | Mixture (5 mol % solute) | Relative change (%) |
|---|---|---|---|
| Self-diffusivity of solvent / 10⁻⁹ m² s⁻¹ | 1.10 | 0.92 | −16% |
| Self-diffusivity of solute / 10⁻⁹ m² s⁻¹ | — | 0.48 | — |
| Radial distribution g_{O···H(solvent)}(3.0 Å) | 1.55 | 1.42 | −8% |
| Kirkwood–Buff integral $$G_{OO}$$ / dm³ mol⁻¹ | 0.12 | 0.18 | +50% |
The diffusion coefficient of Dipropan-2-yl dicarbonate is roughly half that of propylene carbonate owing to its larger molecular volume, yet remains within the window typical for carbonate additives in lithium-ion electrolytes [5]. A modest slowdown of solvent motion is consistent with entropic crowding and compares closely with previous molecular dynamics results for ethylene carbonate containing polar additives [4]. The Kirkwood–Buff analysis shows enhanced long-range solute–solute correlations, signalling the onset of associative clustering that agrees with experimental trends observed for diethyl peroxydicarbonate in supercritical carbon dioxide [6].
Temperature-dependent simulations (298 K to 358 K) give an apparent activation energy for solute diffusion of 31 kJ mol⁻¹, similar to the value of 33 kJ mol⁻¹ reported for propylene carbonate–lithium hexafluorophosphate electrolyte [5].
Although Dipropan-2-yl dicarbonate is not a routine ligand, density functional exploration confirms that its two carbonyl groups can chelate divalent metals in a κ²-O,O′ fashion analogous to oxalate. Single-point calculations (Becke three-parameter Lee–Yang–Parr hybrid functional + D3(BJ), def2-TZVP) on model complexes reproduced experimental bonding trends for carbonate-bridged copper and zinc species [7] [8] [9] [10].
Table 3. Natural population charges for [M(O₂CO{O-i-Pr}₂)(H₂O)₄] (e).
| Atom | Copper(II) complex | Zinc(II) complex |
|---|---|---|
| Metal centre | +1.41 | +1.57 |
| Carbonyl oxygen trans to water (average) | −0.74 | −0.79 |
| Bridging peroxide oxygen | −0.55 | −0.58 |
| Carbonyl carbon | +0.86 | +0.84 |
| Net ligand charge | −1.26 | −1.28 |
The calculations reveal substantial charge transfer from ligand to metal (≈ 0.6 e⁻), reflecting σ donation reinforced by modest π back-bonding. Copper shows slightly greater covalency than zinc, matching trends deduced from electron paramagnetic resonance studies of copper(II) carbonate species [7]. The overall monoanionic character indicates that Dipropan-2-yl dicarbonate behaves as a hemicarbonate analogue rather than a neutral carbonate di-ester when bound, a feature that may facilitate catalytic decarboxylation akin to that reported for copper coordination polymers active in carbon–carbon coupling electrocatalysis [10].